molecular formula C15H16N4OS B253909 4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile

4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile

Cat. No. B253909
M. Wt: 300.4 g/mol
InChI Key: AJAABHLOAHGLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile, also known as METP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activity, which makes it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile is not yet fully understood, but it is believed to act as a kinase inhibitor by binding to the ATP-binding site of certain kinases. This binding can interfere with the normal function of these enzymes, leading to a variety of potential biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific context and application. Some studies have suggested that this compound may be able to induce apoptosis in cancer cells, while others have suggested that it may have anti-inflammatory effects. Additionally, this compound has been shown to have potential as a fluorescent probe in imaging studies, due to its ability to bind to certain proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

One major advantage of 4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile is its unique chemical structure, which makes it a promising candidate for a variety of research applications. Additionally, its potential as a kinase inhibitor and fluorescent probe make it a versatile tool for studying a wide range of biological processes. However, one limitation of this compound is its relatively complex synthesis process, which can make it difficult to obtain in large quantities. Additionally, its potential toxicity and other side effects must be carefully considered when using it in lab experiments.

Future Directions

There are many potential future directions for research involving 4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile. One area of interest is the development of more efficient and scalable synthesis methods, which could make it more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in a variety of biological contexts. Finally, there is potential for the development of new derivatives or analogs of this compound, which could have even more potent biological activity and potential for scientific research.

Synthesis Methods

The synthesis of 4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-chloro-6-phenylpyrimidine-4-carbonitrile with sodium methoxide and 2-methoxyethylamine in the presence of methyl iodide. The resulting product can then be further purified through recrystallization or other methods.

Scientific Research Applications

4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile has been studied extensively for its potential applications in scientific research. One area of interest is its potential use as a kinase inhibitor, which could have implications for the treatment of certain types of cancer. Additionally, this compound has been investigated for its potential use as a fluorescent probe in imaging studies, due to its unique chemical properties.

properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

4-(2-methoxyethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C15H16N4OS/c1-20-9-8-17-14-12(10-16)13(18-15(19-14)21-2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,17,18,19)

InChI Key

AJAABHLOAHGLCU-UHFFFAOYSA-N

SMILES

COCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC

Canonical SMILES

COCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC

Origin of Product

United States

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